molecular formula C4H10ClN B3024241 (s)-2-Methylazetidine hydrochloride CAS No. 935669-67-3

(s)-2-Methylazetidine hydrochloride

Cat. No.: B3024241
CAS No.: 935669-67-3
M. Wt: 107.58
InChI Key: WYQBCZUEZOFZFT-WCCKRBBISA-N
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Description

(s)-2-Methylazetidine hydrochloride is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Methylazetidine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of (s)-2-Methylazetidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Methylazetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups onto the nitrogen atom.

Scientific Research Applications

(s)-2-Methylazetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (s)-2-Methylazetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylazetidine: The parent compound without the hydrochloride salt.

    Azetidine: The unsubstituted four-membered nitrogen ring.

    Pyrrolidine: A five-membered nitrogen-containing ring with similar properties.

Uniqueness

(s)-2-Methylazetidine hydrochloride is unique due to its chiral nature and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications where chirality and solubility are important factors.

Properties

IUPAC Name

(2S)-2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQBCZUEZOFZFT-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935669-67-3
Record name (2S)-2-methylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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